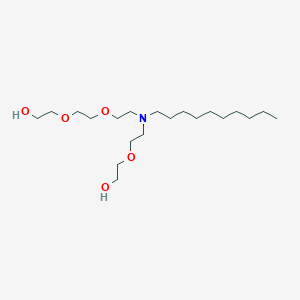
4-(But-1-en-1-yl)-2,6-di-tert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(But-1-en-1-yl)-2,6-di-tert-butylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a butenyl group attached to the phenol ring, along with two tert-butyl groups at the 2 and 6 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-1-en-1-yl)-2,6-di-tert-butylphenol typically involves the alkylation of 2,6-di-tert-butylphenol with but-1-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the phenol group, allowing it to react with the butenyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(But-1-en-1-yl)-2,6-di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The butenyl group can be reduced to a butyl group.
Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
4-(But-1-en-1-yl)-2,6-di-tert-butylphenol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative damage.
Industry: Utilized in the production of high-performance materials and additives.
Mécanisme D'action
The mechanism of action of 4-(But-1-en-1-yl)-2,6-di-tert-butylphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and its effectiveness as an antioxidant. The molecular targets include reactive oxygen species and other free radicals, which are neutralized through redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylphenol: Lacks the butenyl group, making it less reactive in certain chemical reactions.
4-(But-1-en-1-yl)phenol: Lacks the tert-butyl groups, resulting in lower stability and antioxidant properties.
Uniqueness
4-(But-1-en-1-yl)-2,6-di-tert-butylphenol is unique due to the combination of the butenyl group and the tert-butyl groups, which confer both reactivity and stability. This makes it particularly effective as an antioxidant and a stabilizer in various applications.
Propriétés
Numéro CAS |
91125-12-1 |
|---|---|
Formule moléculaire |
C18H28O |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
4-but-1-enyl-2,6-ditert-butylphenol |
InChI |
InChI=1S/C18H28O/c1-8-9-10-13-11-14(17(2,3)4)16(19)15(12-13)18(5,6)7/h9-12,19H,8H2,1-7H3 |
Clé InChI |
RIEUZVQZQOWWQN-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



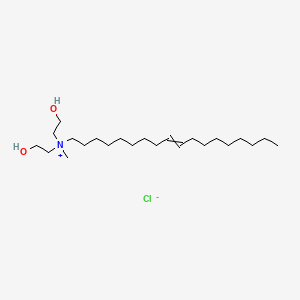

![1-[4-(Propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14353019.png)
![[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B14353024.png)



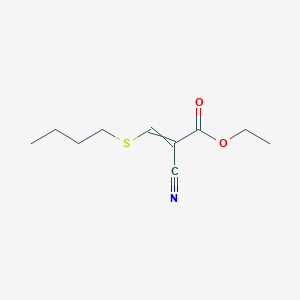
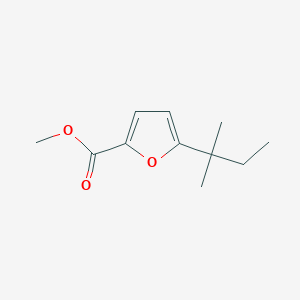
![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
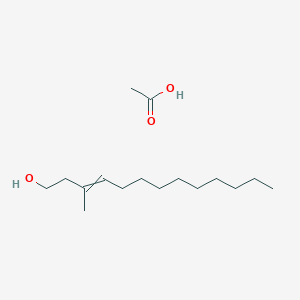
![Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14353079.png)
